molecular formula C10H18N4 B13254590 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine

1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13254590
M. Wt: 194.28 g/mol
InChI Key: NGBQGTXDFJFRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the 2-(3-methylpyrrolidin-1-yl)ethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

  • Step 1: Synthesis of Pyrazole Ring

      Reagents: Hydrazine hydrate, 1,3-diketone

      Conditions: Reflux in ethanol

      Reaction: Formation of the pyrazole ring through cyclization

  • Step 2: Introduction of 2-(3-methylpyrrolidin-1-yl)ethyl Group

      Reagents: 3-methylpyrrolidine, ethyl bromide

      Conditions: Base-catalyzed alkylation

      Reaction: N-alkylation to attach the 2-(3-methylpyrrolidin-1-yl)ethyl group to the pyrazole ring

Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvent, controlled temperature

      Products: Oxidized derivatives of the pyrazole ring

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvent, low temperature

      Products: Reduced amine derivatives

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Conditions: Room temperature, inert atmosphere

      Products: Halogenated pyrazole derivatives

These reactions are typically carried out under specific conditions to ensure selectivity and high yields. The major products formed from these reactions are often used as intermediates in further chemical synthesis or as final products in various applications.

Scientific Research Applications

1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the development of new catalysts and ligands for chemical reactions.
  • Biology

    • Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
    • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
  • Medicine

    • Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
    • Evaluated for its role in modulating specific biochemical pathways related to disease states.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

  • 3-(1H-indol-3-yl)-4-{1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-indol-3-yl}-1H-pyrrole-2,5-dione

    • Similar structure with an indole moiety.
    • Different biological activity and applications.
  • (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine

    • Contains a pyridine ring instead of a pyrazole ring.
    • Different pharmacological properties and uses.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-[2-(3-methylpyrrolidin-1-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C10H18N4/c1-9-2-3-13(7-9)4-5-14-8-10(11)6-12-14/h6,8-9H,2-5,7,11H2,1H3

InChI Key

NGBQGTXDFJFRQR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)CCN2C=C(C=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.